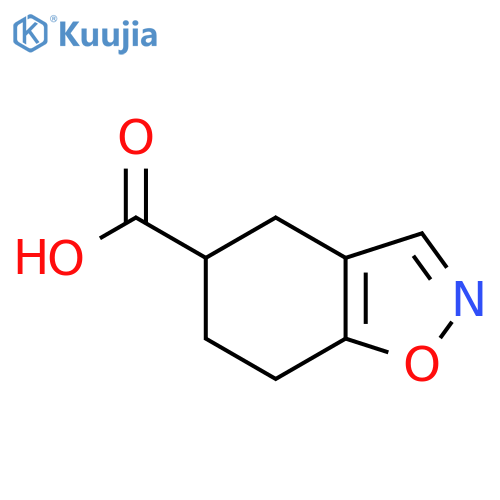

Cas no 1447966-11-1 (4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid)

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid

- 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid

- 4,5,6,7-Tetrahydrobenzo[d]isoxazole-5-carboxylic acid

-

- MDL: MFCD24387895

- インチ: 1S/C8H9NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h4-5H,1-3H2,(H,10,11)

- InChIKey: GQMFPXJNKIUJEV-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C=N1)CC(C(=O)O)CC2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): 0.6

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247922-5.0g |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid |

1447966-11-1 | 5.0g |

$3450.0 | 2023-02-20 | ||

| Life Chemicals | F2197-0048-0.25g |

4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid |

1447966-11-1 | 95%+ | 0.25g |

$958.0 | 2023-09-06 | |

| Enamine | EN300-247922-1.0g |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid |

1447966-11-1 | 1.0g |

$1315.0 | 2023-02-20 | ||

| Life Chemicals | F2197-0048-2.5g |

4,5,6,7-tetrahydro-1,2-benzisoxazole-5-carboxylic acid |

1447966-11-1 | 95%+ | 2.5g |

$2126.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7764-250MG |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid |

1447966-11-1 | 95% | 250MG |

¥ 2,818.00 | 2023-03-31 | |

| Enamine | EN300-247922-1g |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid |

1447966-11-1 | 1g |

$1315.0 | 2023-09-15 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7764-500mg |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid |

1447966-11-1 | 95% | 500mg |

¥4695.0 | 2024-04-24 | |

| Enamine | EN300-247922-10.0g |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid |

1447966-11-1 | 10.0g |

$4337.0 | 2023-02-20 | ||

| TRC | T257851-500mg |

4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic Acid |

1447966-11-1 | 500mg |

$ 1000.00 | 2022-06-03 | ||

| TRC | T257851-100mg |

4,5,6,7-Tetrahydro-1,2-benzisoxazole-5-carboxylic Acid |

1447966-11-1 | 100mg |

$ 250.00 | 2022-06-03 |

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acidに関する追加情報

Introduction to 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid (CAS No. 1447966-11-1) and Its Emerging Applications in Chemical Biology

4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid, identified by the chemical identifier CAS No. 1447966-11-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzoxazole family, a class of molecules known for their diverse pharmacological applications. The presence of a tetrahydropyran ring fused with an oxazole moiety imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and molecular research.

The structure of 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid features a carboxylic acid functional group at the 5-position of the tetrahydropyran ring, which enhances its reactivity and potential for further derivatization. This feature has been exploited in various synthetic pathways to develop more complex derivatives with tailored biological properties. The benzoxazole core is particularly noteworthy for its role in medicinal chemistry, as it is a common motif in bioactive molecules targeting neurological disorders, infectious diseases, and cancer.

In recent years, there has been a surge in research focusing on benzoxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that modifications at different positions of the benzoxazole ring can significantly influence its pharmacokinetic profile and target specificity. For instance, the carboxylic acid derivative of 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of protease inhibitors and kinase modulators. These enzymes are critical targets in the treatment of various chronic diseases, including cancer and inflammatory conditions.

One of the most compelling aspects of 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid is its versatility as a building block in medicinal chemistry. The carboxylic acid group provides multiple opportunities for chemical modifications, such as esterification or amidation, which can lead to novel compounds with enhanced solubility or bioavailability. Additionally, the tetrahydropyran ring contributes to the molecule's stability and metabolic profile, making it an attractive candidate for further development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid with biological targets with greater accuracy. These computational models have been instrumental in designing derivatives with improved potency and selectivity. For example, virtual screening techniques have identified several analogs of this compound that exhibit promising activity against bacterial enzymes responsible for antibiotic resistance. This underscores the importance of 1447966-11-1 as a starting point for developing new therapeutic strategies.

The synthesis of 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid has been optimized through various methodologies to ensure high yield and purity. Traditional approaches involving cyclization reactions between phenolic compounds and ketones have been refined to improve efficiency. More recently, green chemistry principles have been applied to develop sustainable synthetic routes that minimize waste and hazardous byproducts. These innovations align with the growing emphasis on environmentally responsible drug development practices.

In addition to its pharmaceutical applications, 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid has found utility in materials science。 The benzoxazole moiety contributes to the photochemical properties of certain polymers, making them suitable for use in optoelectronic devices。 Researchers have explored its incorporation into organic semiconductors and light-emitting diodes (LEDs), where its electron-withdrawing characteristics enhance device performance。

The future prospects for 1447966-11-1 are promising, with ongoing research aimed at expanding its applications across multiple domains。 Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery of novel derivatives with therapeutic potential。 Furthermore, advancements in synthetic biology may enable the production of these compounds through biotechnological means, offering an alternative to traditional chemical synthesis。

In conclusion, 4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid (CAS No. 1447966-11-1) is a multifaceted compound with significant implications in chemical biology and beyond。 Its unique structural features make it a valuable scaffold for drug discovery, while its versatility allows for diverse applications in materials science。 As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific understanding and technological innovation。

1447966-11-1 (4,5,6,7-tetrahydro-1,2-benzoxazole-5-carboxylic acid) 関連製品

- 1225346-96-2(2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)

- 2411304-78-2(2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride)

- 940247-09-6(1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine)

- 1868135-06-1(Sofosbuvir-d)

- 1517974-95-6(2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)

- 1807261-55-7(2-Chloro-5-difluoromethoxy-3-fluorotoluene)

- 2580128-06-7(rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)

- 1512985-37-3(4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)

- 1083274-67-2(4-cyclopropyl-1,3-thiazole-2-carboxylic acid)

- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)